molecular formula C8H3F4NO B060523 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 190774-52-8

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B060523
CAS No.: 190774-52-8
M. Wt: 205.11 g/mol
InChI Key: XBTHHWYOEISJNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Fluoro-3-(trifluoromethyl)aniline+Phosgene2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl\text{2-Fluoro-3-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-3-(trifluoromethyl)aniline+Phosgene→2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the toxic nature of phosgene. The process is optimized to maximize yield and minimize by-products. The reaction is typically conducted in a closed system to prevent the release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in certain synthetic applications .

Biological Activity

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (CAS No.: 190774-52-8) is characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and biological activity. The synthesis typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions to yield the isocyanate derivative.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Anticancer Activity : Studies have shown that compounds containing isocyanate groups exhibit promising anticancer properties. For instance, derivatives of isocyanates have been evaluated for their ability to inhibit cancer cell proliferation in various models, including human cancer cell lines such as A375 and HT-29, demonstrating moderate to high anti-proliferative activities.
  • Anti-inflammatory Effects : The compound has also been noted for its potential in modulating inflammatory responses. Research indicates that it can suppress cytokine production in immune cells, which may be beneficial in treating autoimmune diseases.
  • Neurological Applications : There is emerging evidence suggesting that isocyanates like this one may play a role in neuroprotection and could be investigated for therapeutic strategies against neurodegenerative diseases.

Anticancer Activity

A study evaluating various derivatives of phenyl isocyanates found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like Sorafenib. The following table summarizes the IC50 values obtained from cytotoxic assays:

CompoundCell LineIC50 (µM)Comparison
This compoundA3751.12Superior to Sorafenib
This compoundHT-29>80Ineffective
SorafenibA37513.5Reference

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was explored through in vitro assays measuring cytokine levels in stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound:

TreatmentTNF-α (pg/ml)IL-6 (pg/ml)
Control150200
This compound (10 µM)80120

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study involving various phenyl isocyanates, it was found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effects against melanoma cells (A375), suggesting a structure-activity relationship that merits further investigation.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTHHWYOEISJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369877
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-52-8
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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